CID 71417989
Description
These inhibitors are structurally modified derivatives of betulin (CID 72326), a pentacyclic triterpenoid isolated from birch bark. Betulin and its analogs are studied for their biological activities, including enzyme inhibition and cytotoxicity .
Properties
Molecular Formula |
C17H19O2Sn |
|---|---|
Molecular Weight |
374.0 g/mol |
InChI |
InChI=1S/2C7H7.C3H5O2.Sn/c2*1-7-5-3-2-4-6-7;1-3(4)5-2;/h2*2-3,5-6H,1H3;2H2,1H3; |
InChI Key |
LRCVKRLZNJZKNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[Sn](COC(=O)C)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71417989 involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized processes that ensure efficiency and cost-effectiveness. This often involves continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
CID 71417989 can undergo a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.
Scientific Research Applications
CID 71417989 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It can be used in the production of materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of CID 71417989 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism can vary depending on the context in which the compound is used, but typically involves binding to a target molecule and altering its activity.
Comparison with Similar Compounds
Key Findings :
- The addition of a caffeoyl ester group (as in CID 10153267) enhances inhibitory activity compared to unmodified betulin, likely due to increased binding affinity from aromatic interactions .
- Betulinic acid (CID 64971) exhibits better solubility than betulin, making it more pharmacologically viable .
- Structural overlays in (Figure 8) demonstrate that betulin derivatives share a common steroid-like backbone but differ in functional group orientation, which correlates with substrate specificity in enzyme inhibition .
Methodological Insights from Other Evidence
- Structural Analysis: (Figure 1) compares oscillatoxin derivatives using 2D/3D structural overlays, emphasizing how minor modifications (e.g., methylation) alter bioactivity. A similar approach could apply to CID 71417989 if structural data were available .
- Activity Profiling : highlights the importance of spectroscopic data (NMR, MS) and pharmacological assays (e.g., IC₅₀ values) for comparing compounds. For instance, betulinic acid’s IC₅₀ against HIV-1 protease is well-documented in literature, but such data are absent for this compound .
Limitations and Recommendations
The absence of this compound in the provided evidence precludes a direct comparison. To address this gap, the following steps are recommended:
Structural Elucidation : Obtain 2D/3D structural data via X-ray crystallography or NMR (as emphasized in and ) .
Biological Assays : Conduct enzyme inhibition or cytotoxicity studies, similar to those for betulin derivatives in .
Database Cross-Referencing: Validate this compound against PubChem or ChEMBL for existing annotations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
